molecular formula C6H2ClFN2 B3007949 2-Chloro-5-fluoroisonicotinonitrile CAS No. 1057319-20-6

2-Chloro-5-fluoroisonicotinonitrile

Cat. No.: B3007949
CAS No.: 1057319-20-6
M. Wt: 156.54
InChI Key: HVJAFDBOVSRSBL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoroisonicotinonitrile is a chemical compound with the molecular formula C6H2ClFN2 and a molecular weight of 156.54 g/mol It is a derivative of isonicotinonitrile, characterized by the presence of chlorine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoroisonicotinonitrile typically involves the halogenation of isonicotinonitrile. One common method is the reaction of 2-chloro-5-fluoropyridine with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically obtained through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoroisonicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Electrophilic Substitution: Products include halogenated or nitrated derivatives of the original compound.

    Reduction: The major product is 2-chloro-5-fluoroisonicotinamide.

Scientific Research Applications

2-Chloro-5-fluoroisonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoroisonicotinonitrile is primarily related to its ability to interact with biological targets through its functional groups. The nitrile group can form hydrogen bonds with enzymes and receptors, while the halogen atoms can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroisonicotinonitrile: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    5-Fluoroisonicotinonitrile: Lacks the chlorine atom, which may affect its chemical properties and applications.

    2-Bromo-5-fluoroisonicotinonitrile:

Uniqueness

2-Chloro-5-fluoroisonicotinonitrile is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. The combination of these halogens can enhance the compound’s ability to interact with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-5-fluoropyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJAFDBOVSRSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057319-20-6
Record name 2-chloro-5-fluoropyridine-4-carbonitrile
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